Tesaglitazar - 251565-85-2

Tesaglitazar

Catalog Number: EVT-283939
CAS Number: 251565-85-2
Molecular Formula: C20H24O7S
Molecular Weight: 408.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tesaglitazar is a synthetic, orally active compound classified as a dual peroxisome proliferator-activated receptor (PPAR) α/γ agonist. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Developed by AstraZeneca, it was initially investigated for its potential in treating type 2 diabetes and metabolic syndrome by targeting both glucose and lipid abnormalities. [, , , , , ] Although its development was discontinued due to safety concerns, Tesaglitazar remains a valuable research tool for understanding PPAR biology and its implications in various metabolic and inflammatory processes. [, , , ]

Mechanism of Action

Tesaglitazar exerts its effects by simultaneously activating both PPARα and PPARγ, nuclear transcription factors involved in regulating lipid and glucose metabolism, inflammation, and cell differentiation. [, , , , , , , , , , ]

PPARα activation:

  • Increases lipoprotein lipase activity: This enzyme breaks down triglycerides in lipoproteins, leading to a reduction in circulating triglyceride levels. [, , , ]
  • Increases high-density lipoprotein cholesterol (HDL-C): Tesaglitazar promotes HDL-C production, potentially contributing to its beneficial effects on lipid profiles. [, , , ]
  • Reduces inflammation: PPARα activation can suppress inflammatory responses, potentially through modulation of inflammatory pathways. [, , ]

PPARγ activation:

  • Improves insulin sensitivity: Tesaglitazar enhances insulin action in peripheral tissues, such as skeletal muscle and adipose tissue, promoting glucose uptake and utilization. [, , , , ]
  • Reduces hepatic glucose production: Tesaglitazar may suppress glucose output from the liver, contributing to improved glycemic control. [, ]

Metabolic Syndrome Research:

Tesaglitazar showed promise in preclinical models of metabolic syndrome by improving glucose tolerance, insulin sensitivity, and lipid profiles. [, , ] Its ability to target multiple metabolic abnormalities associated with insulin resistance highlighted its therapeutic potential for this complex disorder. [, ]

Atherosclerosis Research:

Studies in ApoE*3Leiden mice, a model of atherosclerosis, demonstrated that Tesaglitazar significantly reduced atherosclerotic lesion development beyond what was expected from cholesterol lowering alone. [] These findings suggested additional anti-atherogenic mechanisms, such as reducing inflammation and improving lipoprotein profiles. []

Research in diabetic LDLr−/− mice indicated that Tesaglitazar ameliorated NAFLD development by reducing hepatic lipid accumulation, macrophage infiltration, and inflammatory markers. [] This suggested its potential therapeutic application in addressing NAFLD, a common comorbidity of type 2 diabetes. []

Neuropathic Pain Research:

In rat models of neuropathic pain induced by streptozotocin or cisplatin, Tesaglitazar demonstrated analgesic effects by restoring paw withdrawal thresholds. [] Further investigation revealed that Tesaglitazar might exert its antinociceptive effects by modulating the activity of the transient receptor potential vanilloid 1 (TRPV1) receptor. []

Drug Delivery Research:

Efforts to enhance drug targeting and mitigate off-target effects explored novel delivery systems for Tesaglitazar. [, ] One study investigated liposomal encapsulation of Tesaglitazar to improve macrophage targeting and reduce drug accumulation in the liver and kidneys. [] While this approach showed promise in attenuating off-target effects, it also highlighted the importance of balancing targeted delivery with maintaining overall therapeutic efficacy. []

Transposable Element Expression Research:

Research investigating the effects of PPAR agonists on transposable element (TE) expression in the brain and liver utilized Tesaglitazar as a tool to understand the relationship between PPAR activation and TE regulation. [] This study highlighted the potential interplay between PPAR signaling and epigenetic mechanisms in modulating TE expression, suggesting a novel area for future research in understanding the broader biological roles of PPARs. []

Future Directions
  • Drug Delivery Optimization: Continued development of targeted drug delivery systems, such as those utilizing nanoparticles or dendrimers, may help overcome limitations associated with Tesaglitazar's off-target effects and enable its use in specific therapeutic applications. [, ]

Conclusion:

[1] Mechanistic modelling of tesaglitazar pharmacokinetic data... https://www.semanticscholar.org/paper/aa6c25c74d4011b8cdec77a62b92124e87b9445f[2] Effect of tesaglitazar, a dual PPARα/γ agonist, on glucose and... https://www.semanticscholar.org/paper/50d1337a73aaf50ae56020bf5e1bc33541e3a7ea[3] Pharmacokinetics and metabolism of tesaglitazar, a novel... https://www.semanticscholar.org/paper/e24c7f64d7068b8f3eb7b0a4dc0eadfdc6f4f442... (references for each paper cited in the text) [] Comparative Transcriptional Network Modeling of Three... https://www.semanticscholar.org/paper/843daa3e7e1e1be35e69291832e239b0412c87a3

Pioglitazone

Compound Description: Pioglitazone is a thiazolidinedione (TZD) class of antidiabetic drug that acts as a selective agonist for peroxisome proliferator-activated receptor gamma (PPARγ) [, , , , , , , , ]. It improves glycemic control by increasing peripheral insulin sensitivity and reducing hepatic glucose production, thereby helping to preserve beta-cell function []. It has also shown modest benefits on lipid parameters [].

Relevance: Pioglitazone is often used as a comparator drug in studies investigating the efficacy and safety of Tesaglitazar, a dual PPARα/γ agonist [, , , , , , , ]. While both drugs improve glycemic control, Tesaglitazar demonstrates more significant improvements in lipid profiles compared to Pioglitazone [, , , , , , ].

Relevance: Fenofibrate serves as a point of comparison to understand the distinct pharmacological profiles of selective PPARα activation versus the dual PPARα/γ activation exhibited by Tesaglitazar [, , , , ]. Studies using both drugs help delineate the individual contributions of PPARα and PPARγ activation to the overall therapeutic effects.

Aleglitazar

Compound Description: Aleglitazar is another dual PPARα/γ agonist, similar to Tesaglitazar, investigated for its potential in treating metabolic disorders [].

Relevance: Aleglitazar's structural similarity and shared mechanism of action with Tesaglitazar provide a valuable comparative framework to understand the nuanced effects of different dual PPARα/γ agonists []. Research comparing these two compounds helps elucidate structure-activity relationships and potential differences in their safety and efficacy profiles.

Muraglitazar

Compound Description: Muraglitazar, like Tesaglitazar, is a dual PPARα/γ agonist. It was also investigated for its potential in treating type 2 diabetes but faced challenges during clinical development due to safety concerns [].

Relevance: Comparing Muraglitazar to Tesaglitazar allows researchers to understand the class effects of dual PPARα/γ agonists and the potential variations in their safety and efficacy profiles [].

Acyl Glucuronide of Tesaglitazar

Compound Description: The acyl glucuronide of Tesaglitazar is the primary metabolite of Tesaglitazar in humans []. This metabolite is formed through glucuronidation, a major metabolic pathway for Tesaglitazar.

Relevance: Understanding the formation and properties of the acyl glucuronide metabolite is crucial for characterizing the pharmacokinetic profile of Tesaglitazar []. This includes factors like absorption, distribution, metabolism, and excretion. Research on this metabolite can also shed light on potential drug interactions and individual variations in Tesaglitazar metabolism.

Properties

CAS Number

251565-85-2

Product Name

Tesaglitazar

IUPAC Name

(2S)-2-ethoxy-3-[4-[2-(4-methylsulfonyloxyphenyl)ethoxy]phenyl]propanoic acid

Molecular Formula

C20H24O7S

Molecular Weight

408.5 g/mol

InChI

InChI=1S/C20H24O7S/c1-3-25-19(20(21)22)14-16-6-8-17(9-7-16)26-13-12-15-4-10-18(11-5-15)27-28(2,23)24/h4-11,19H,3,12-14H2,1-2H3,(H,21,22)/t19-/m0/s1

InChI Key

CXGTZJYQWSUFET-IBGZPJMESA-N

SMILES

CCOC(CC1=CC=C(C=C1)OCCC2=CC=C(C=C2)OS(=O)(=O)C)C(=O)O

Solubility

Soluble in DMSO

Synonyms

(S)-2-ethoxy-3-(4-((4-(methylsulfonyloxy)phenethyl)oxy)phenyl)propanoic acid
(S)-2-ethoxy-3-(4-(2-(4-methylsulphonyloxyphenyl)ethoxy)phenyl)propanoic acid
2-ethoxy-3-(4-((4-(methylsulfonyloxy)phenethyl)oxy)phenyl)propanoic acid
AZ 242
tesaglitaza

Canonical SMILES

CCOC(CC1=CC=C(C=C1)OCCC2=CC=C(C=C2)OS(=O)(=O)C)C(=O)O

Isomeric SMILES

CCO[C@@H](CC1=CC=C(C=C1)OCCC2=CC=C(C=C2)OS(=O)(=O)C)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.